

Revolutionizing Scientific Workflows: A Guide to **Pegasus** with Docker and Singularity Containers

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of computational research, the demand for reproducible, portable, and scalable scientific workflows is paramount. The **Pegasus** Workflow Management System (WMS) has emerged as a powerful tool to meet these demands, orchestrating complex computational tasks across diverse computing environments.^{[1][2]} This document provides detailed application notes and protocols for leveraging **Pegasus** with Docker and Singularity containers, enabling researchers to encapsulate their software dependencies and ensure consistent execution regardless of the underlying infrastructure.^{[3][4]}

The integration of container technologies like Docker and Singularity with **Pegasus** offers a robust solution for managing complex software dependencies, a common challenge in scientific computing.^{[5][6]} By packaging applications and their environments into portable containers, researchers can significantly enhance the reproducibility and reliability of their scientific workflows.^[7]

Key Advantages of Containerized **Pegasus** Workflows:

- **Enhanced Portability and Reproducibility:** Containers bundle an application with all its dependencies, ensuring that the computational environment is consistent across different systems, from a local machine to a high-performance computing (HPC) cluster.^{[5][7]}
- **Simplified Dependency Management:** Eliminates the "dependency hell" by packaging all required software, libraries, and configuration files into a single, self-contained unit.^[6]

- Improved Scalability: **Pegasus** can efficiently manage the execution of containerized tasks across large-scale distributed resources.[\[2\]](#)[\[4\]](#)
- Support for Diverse Computing Environments: **Pegasus** allows the same containerized workflow to be executed on various platforms, including campus clusters, grids, and clouds.
[\[2\]](#)[\[8\]](#)

Comparative Analysis: Docker vs. Singularity in Pegasus

While both Docker and Singularity are supported by **Pegasus**, they have key differences that make them suitable for different environments, particularly in the context of multi-user HPC systems.[\[9\]](#)[\[10\]](#)

Feature	Docker	Singularity/Apptainer
Primary Use Case	General-purpose application deployment, microservices. [10]	High-Performance Computing (HPC), scientific and research workloads. [9] [10]
Security Model	Relies on a daemon process that typically runs as root, which can pose security risks in shared environments. [10] [11]	Daemonless architecture; containers run with the user's own permissions, enhancing security on multi-tenant systems. [7] [11]
Image Format	Layered image format. [12]	Single, immutable Singularity Image File (SIF). [7]
Pegasus Integration	Supported for containerized job execution. [3]	Often preferred for HPC environments due to its security model. Pegasus has updated to prefer the aptainer executable over singularity. [3]

Performance Impact of Containers in Pegasus Workflows

The use of containers introduces some overhead due to the need to stage and deploy the container images. However, **Pegasus** provides mechanisms to mitigate this impact. The following table summarizes the makespan of a sample workflow under different execution scenarios.

Execution Environment	Workflow Makespan (seconds)
No Container	172.2
Docker Container (No Job Clustering)	681.7
Singularity Container (No Job Clustering)	321.6

Data sourced from a presentation on Custom Execution Environments with Containers in **Pegasus**-Enabled Scientific Workflows.[\[12\]](#)

The data clearly indicates that while containers add overhead, Singularity containers demonstrate a significantly lower impact on workflow execution time compared to Docker in this specific experiment.[\[12\]](#) Job clustering, a feature in **Pegasus**, can further reduce this overhead by running multiple tasks within a single container instance.[\[12\]](#)

Protocols and Methodologies

This section provides detailed protocols for utilizing Docker and Singularity containers within your **Pegasus** workflows.

Protocol 1: Defining a Container in the Pegasus Transformation Catalog

The primary mechanism for integrating containers into a **Pegasus** workflow is through the Transformation Catalog. This catalog maps logical transformation names used in the workflow to the actual executables and, in this case, the container images that house them.[\[13\]](#)

Methodology:

- Instantiate the Transformation Catalog: Begin by creating an instance of the TransformationCatalog class from the **Pegasus** Python API.

- Define the Container: Create a Container object, specifying a unique name, the container technology (Container.DOCKER or Container.SINGULARITY), the image URL (e.g., from Docker Hub or Singularity Hub), and any optional arguments.[3]
- Define the Transformation: Create a Transformation object for your executable. This object will specify the logical name of the transformation, the site where it will run, the path to the executable inside the container, and a reference to the Container object you defined.
- Add to Catalog: Add both the container and the transformation to the TransformationCatalog instance.

Example Python Script:

Protocol 2: Staging and Executing a Containerized Workflow

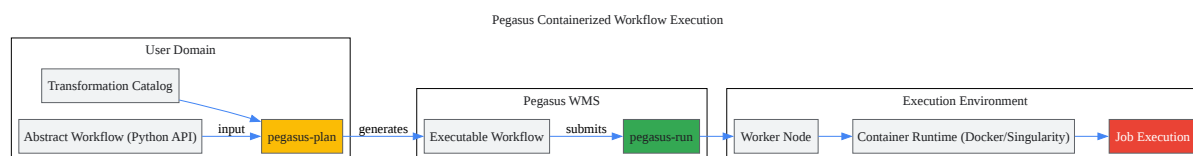
Once the Transformation Catalog is defined, you can proceed with defining and executing your workflow. **Pegasus** will handle the staging of the container and the execution of the jobs within it.

Methodology:

- Define the Abstract Workflow: Use the **Pegasus** Python API to define your workflow as a Directed Acyclic Graph (DAG), specifying the jobs and their dependencies.
- Reference the Transformation: In your job definitions, refer to the logical name of the transformation you defined in the Transformation Catalog.
- Plan the Workflow: Use the **pegasus-plan** command to create an executable workflow. **Pegasus** will read your abstract workflow and the Transformation Catalog, and it will automatically manage the container logistics.
- Execute the Workflow: Submit the planned workflow to your execution environment using **pegasus-run**.

Conceptual Workflow Execution:

The following diagram illustrates the high-level steps involved in executing a containerized workflow with **Pegasus**.



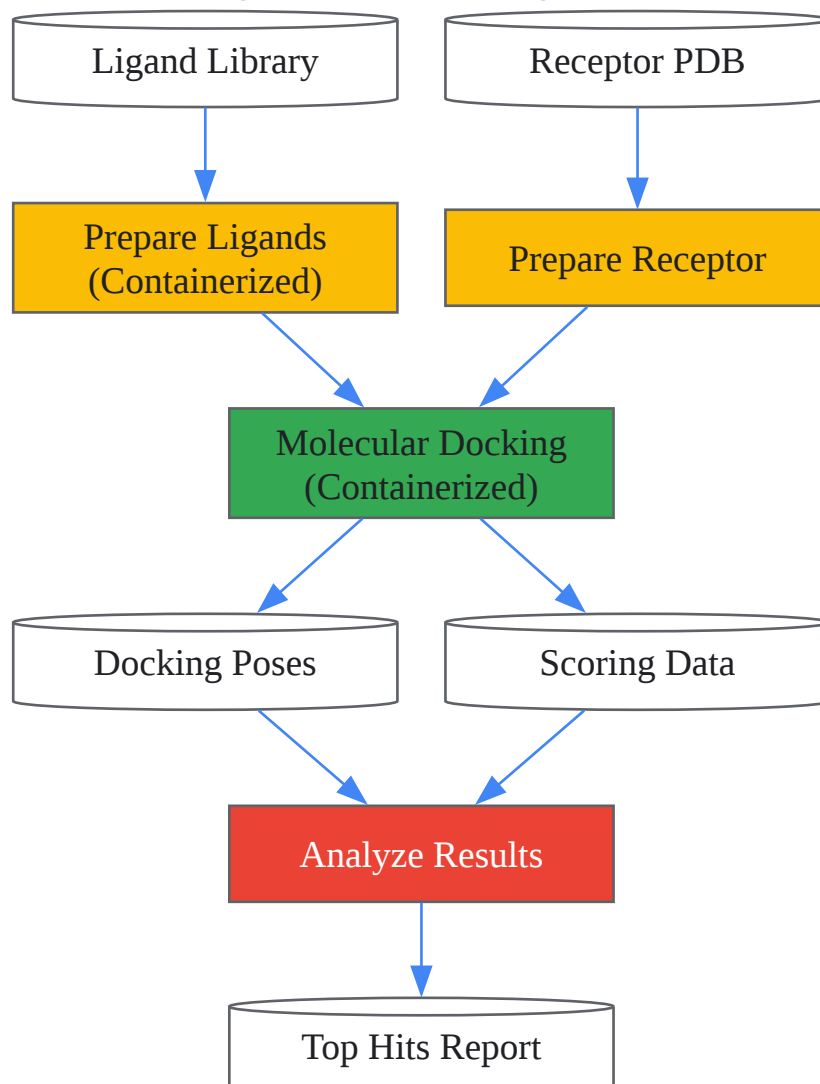
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Caption: High-level overview of a **Pegasus** containerized workflow.

Signaling Pathways and Logical Relationships

To provide a more concrete example relevant to drug development, consider a simplified virtual screening workflow. This workflow involves docking a library of small molecules against a protein target and then analyzing the results.

Virtual Screening Workflow with Pegasus and Containers



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Caption: A virtual screening workflow using containerized jobs.

In this workflow, the "Prepare Ligands" and "Molecular Docking" steps are executed within containers. This ensures that the specific versions of the ligand preparation software (e.g., Open Babel) and the docking program (e.g., AutoDock Vina) are consistently used, leading to reproducible results.

By adopting **Pegasus** with Docker or Singularity, researchers and drug development professionals can build more robust, portable, and scalable computational pipelines, ultimately accelerating the pace of scientific discovery.

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- To cite this document: BenchChem. [Revolutionizing Scientific Workflows: A Guide to Pegasus with Docker and Singularity Containers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039198#how-to-use-pegasus-with-docker-or-singularity-containers]

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